(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one
CAS No.: 1311283-92-7
Cat. No.: VC2710304
Molecular Formula: C20H22F3N3O
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1311283-92-7 |
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Molecular Formula | C20H22F3N3O |
Molecular Weight | 377.4 g/mol |
IUPAC Name | (E)-3-(dimethylamino)-1-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]but-2-en-1-one |
Standard InChI | InChI=1S/C20H22F3N3O/c1-13(25(2)3)10-18(27)15-8-6-14(7-9-15)17-11-16(20(21,22)23)12-19(24-17)26(4)5/h6-12H,1-5H3/b13-10+ |
Standard InChI Key | ZYFSNLBOZCJDHC-JLHYYAGUSA-N |
Isomeric SMILES | C/C(=C\C(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C)/N(C)C |
SMILES | CC(=CC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C)N(C)C |
Canonical SMILES | CC(=CC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C)N(C)C |
Introduction
Structural Characterization and Classification
Molecular Architecture
(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one belongs to the enaminone class of compounds, specifically featuring a β-aminovinyl ketone system with an (E)-configuration. The compound contains several key structural elements: an enaminone core, a phenyl ring, a pyridine ring substituted with both dimethylamino and trifluoromethyl groups, and an additional methyl group on the enaminone moiety. The molecule exhibits extended conjugation through its multiple aromatic and unsaturated systems, contributing to its electronic properties.
Similar enaminone compounds like (2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one share structural similarities with our target molecule, particularly the enaminone functionality and trifluoromethyl group . This related compound has a molecular formula of C12H12F3NO and a molecular weight of 243.22 g/mol, providing a reference point for understanding our target compound's properties.
Nomenclature and Identifiers
The (E) designation in the compound name refers to the stereochemistry around the carbon-carbon double bond in the enaminone system. In this configuration, the dimethylamino and carbonyl groups are positioned on opposite sides of the double bond. This specific stereochemistry is important for the compound's reactivity and potential biological activities.
Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 91-93°C | Experimental |
Boiling Point | 260.0±32.0°C | Predicted |
Density | 1.022±0.06 g/cm³ | Predicted |
Solubility | Soluble in Methanol | Experimental |
Physical Form | Powder to crystal | Experimental |
pKa | 6.63±0.70 | Predicted |
Color | White to Yellow to Green | Experimental |
λmax | 325 nm | Literature |
Our target compound would likely exhibit a higher molecular weight, melting point, and different solubility profile due to its additional functional groups, particularly the trifluoromethyl moiety which typically increases lipophilicity .
Spectroscopic Properties
The enaminone core typically exhibits characteristic spectroscopic features. Based on similar compounds, expected spectroscopic properties would include:
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UV-Vis absorbance: The extended conjugation would likely result in absorption maxima above 300 nm
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IR spectroscopy: Characteristic C=O stretching (approximately 1650-1680 cm⁻¹) and C=C stretching (approximately 1580-1620 cm⁻¹)
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NMR spectroscopy: Distinctive signals for the enaminone proton (typically 5.5-6.5 ppm), aromatic protons from the phenyl and pyridine rings (6.5-8.5 ppm), and dimethylamino methyl protons (approximately 2.8-3.2 ppm)
Synthetic Methodologies
Alternative Approaches
Other potential synthetic routes could include:
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Claisen-Schmidt condensation followed by addition of dimethylamine
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Cross-coupling reactions to construct the pyridine-phenyl linkage
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Sequential functionalization of a simpler enaminone core
Reaction Conditions
Based on the synthesis of related enaminones, typical reaction conditions might include:
Parameter | Typical Conditions | Notes |
---|---|---|
Solvent | N-methylpyrrolidone, Ethanol, or Toluene | Polar solvents typically preferred |
Temperature | 80-100°C | Higher temperatures may promote E/Z isomerization |
Reaction Time | 1-4 hours | Monitored by TLC or HPLC |
Catalyst/Additive | Acid catalysts, Lewis acids | May enhance reaction rate |
Atmosphere | Inert (N₂ or Ar) | To prevent oxidation |
Purification | Column chromatography | Typically using DCM/MeOH gradient |
One documented approach for similar enaminones involves heating the ketone with dimethoxy-N,N-dimethylmethanamine at 90°C for 40 minutes in N-methylpyrrolidone .
Chemical Reactivity
Reactive Centers
(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one contains several reactive centers:
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The enaminone system, which can undergo nucleophilic addition, cycloaddition, and cyclization reactions
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The carbonyl group, susceptible to nucleophilic attack
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The dimethylamino groups, which can act as weak bases
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The pyridine nitrogen, which can participate in coordination chemistry
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